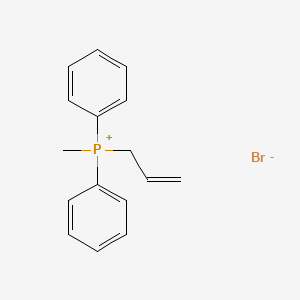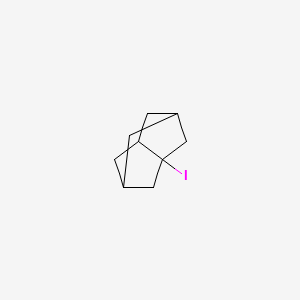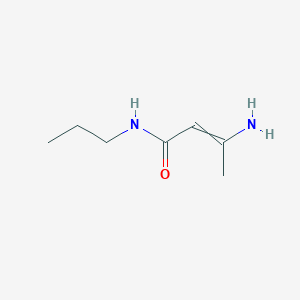![molecular formula C17H21N3O B14325942 [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone CAS No. 101578-05-6](/img/structure/B14325942.png)
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone is an organic compound with the molecular formula C17H20N2O. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzophenone and is often used as an intermediate in the synthesis of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be represented as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phosgene or triphosgene is common, and the reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments for textiles, paper, and leather.
Mécanisme D'action
The mechanism of action of [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone involves its interaction with molecular targets and pathways. The compound’s electron-rich nature allows it to participate in various photochemical reactions, making it an effective sensitizer for photoreactions . It absorbs light at specific wavelengths, facilitating energy transfer and subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A related compound with similar structural features but without the dimethylamino groups.
Michler’s Ketone: Another similar compound with two dimethylamino groups attached to the benzophenone core.
Uniqueness
The presence of dimethylamino groups in [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone enhances its electron-donating properties, making it more reactive in photochemical and electrophilic aromatic substitution reactions compared to benzophenone.
Propriétés
Numéro CAS |
101578-05-6 |
|---|---|
Formule moléculaire |
C17H21N3O |
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
[2-amino-4-(dimethylamino)phenyl]-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H21N3O/c1-19(2)13-7-5-12(6-8-13)17(21)15-10-9-14(20(3)4)11-16(15)18/h5-11H,18H2,1-4H3 |
Clé InChI |
OBZUIBHFVUVJSE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)


![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)




![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)


